Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of pyrrolo[2,1-a]isoquinolines, including Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate, can be achieved through multicomponent 1,3-dipolar cycloaddition reactions . This method involves the reaction of isoquinoline, substituted bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction conditions typically require moderate temperatures and can be completed within a few hours .
Chemical Reactions Analysis
Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential anticancer properties due to its ability to inhibit topoisomerase enzymes . In medicine, it is being explored for its potential use in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interact with DNA and proteins is a key factor .
Comparison with Similar Compounds
Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate and Diisopropyl 3-(4-methylbenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate . These compounds share the pyrrolo[2,1-a]isoquinoline core but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
CAS No. |
853330-60-6 |
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Molecular Formula |
C27H24N2O7 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
dipropan-2-yl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C27H24N2O7/c1-15(2)35-26(31)21-22(27(32)36-16(3)4)24(25(30)18-9-11-19(12-10-18)29(33)34)28-14-13-17-7-5-6-8-20(17)23(21)28/h5-16H,1-4H3 |
InChI Key |
PHLINBDMWPXOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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